2-Nitrobenzo[f]quinoline

Catalog No.
S1972533
CAS No.
91804-76-1
M.F
C13H8N2O2
M. Wt
224.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzo[f]quinoline

CAS Number

91804-76-1

Product Name

2-Nitrobenzo[f]quinoline

IUPAC Name

2-nitrobenzo[f]quinoline

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C13H8N2O2/c16-15(17)10-7-12-11-4-2-1-3-9(11)5-6-13(12)14-8-10/h1-8H

InChI Key

BIAPPODRVJCOSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-]

Solubility

3.1 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-]

Description

The exact mass of the compound 2-Nitrobenzo[f]quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitrobenzo[f]quinoline is a polycyclic aromatic compound that belongs to the class of quinoline derivatives. It features a nitro group at the 2-position of the benzo[f]quinoline structure, which is characterized by a fused benzene and quinoline ring system. This compound is notable for its potential applications in medicinal chemistry due to the presence of the nitro group, which can influence both its chemical reactivity and biological activity.

Typical of quinoline derivatives. These include:

  • Electrophilic Aromatic Substitution: The nitro group can act as a directing group in electrophilic aromatic substitution reactions, facilitating the introduction of other substituents at specific positions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological properties.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, especially under conditions that promote the displacement of the nitro group or other substituents.

Research indicates that 2-nitrobenzo[f]quinoline exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that compounds with a similar structure possess antimicrobial activity against various pathogens.
  • Antitumor Activity: Quinoline derivatives are often evaluated for their potential as anticancer agents, with some showing promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for further pharmacological development.

The synthesis of 2-nitrobenzo[f]quinoline can be achieved through several methods:

  • Nitration of Benzo[f]quinoline: This straightforward method involves nitrating benzo[f]quinoline using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Cyclization Reactions: Various synthetic routes involve cyclization processes where suitable precursors undergo cyclization to form the quinoline framework, followed by nitration.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple reaction steps into a single procedure, improving efficiency and yield while minimizing byproducts .

2-Nitrobenzo[f]quinoline has several noteworthy applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in developing new antibiotics or anticancer drugs.
  • Dyes and Pigments: Its structural characteristics make it suitable for use in dye formulations.
  • Material Science: As a component in organic semiconductors or as a precursor for more complex materials.

Interaction studies involving 2-nitrobenzo[f]quinoline often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have been shown to interact with DNA and inhibit topoisomerase enzymes, which are critical in cancer cell proliferation .

Similar Compounds

Several compounds share structural characteristics with 2-nitrobenzo[f]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Aminobenzo[f]quinolineContains an amino group instead of a nitro groupExhibits different biological activity profiles
4-NitroquinolineNitro group at position 4 relative to the nitrogenKnown for strong antibacterial properties
Benzo[c]quinoloneA fused ring system similar to benzo[f]quinolineDisplays distinct pharmacological properties
6-NitroquinolineNitro group at position 6Investigated for its anti-cancer potential

These compounds illustrate variations in substituents that can significantly affect their reactivity and biological activity, highlighting the uniqueness of 2-nitrobenzo[f]quinoline within this class.

2-Nitrobenzo[f]quinoline (CAS 91804-76-1) emerged as a structurally specialized derivative of benzo[f]quinoline, a polycyclic aromatic heterocycle. Its synthesis traces back to late 20th-century advancements in nitration methodologies for aza-aromatic systems. Early work on quinoline nitration, such as the electrophilic substitution studies by Kulka and Mänsee (1952), demonstrated preferential nitration at the 5- and 8-positions of quinoline under acidic conditions. However, the introduction of nitro groups to benzo[f]quinoline required nucleophilic or radical-based approaches due to the electronic deactivation caused by the fused aromatic system. The compound gained prominence in the 1980s as a synthetic intermediate for pharmaceuticals and materials science, with its first documented synthesis involving the nitration of benzo[f]quinoline using mixed nitric-sulfuric acid systems under controlled conditions.

Structural Relationship to Quinoline Derivatives

2-Nitrobenzo[f]quinoline belongs to the benzoquinoline family, characterized by a quinoline core (a benzene ring fused to a pyridine ring) with an additional benzene ring at the [f] position (Figure 1). Key structural features include:

FeatureQuinolineBenzo[f]quinoline2-Nitrobenzo[f]quinoline
Core StructureC₉H₇NC₁₃H₉NC₁₃H₈N₂O₂
Fused RingsBenzene + PyridineBenzene + QuinolineBenzene + Quinoline + Nitro
Substituent Position--Nitro at C2 of quinoline moiety
PlanarityFully planarSlight distortionEnhanced planarity due to nitro

The nitro group at position 2 induces electron-withdrawing effects, altering the molecule’s electronic distribution and reactivity compared to unsubstituted benzo[f]quinoline. X-ray crystallography reveals that the nitro group forms a dihedral angle of 31.67° with the quinoline system, creating a twisted yet conjugated structure.

Significance in Heterocyclic Chemistry

2-Nitrobenzo[f]quinoline serves as a critical building block in several domains:

Synthetic Intermediates

  • Friedländer Synthesis: Acts as a precursor for polycyclic systems via condensation with ketones or aldehydes.
  • Cycloaddition Reactions: Participates in [3+2] dipolar cycloadditions to form pyrrolo- or pyrazolo-fused derivatives.
  • Catalytic Functionalization: Nickel- or copper-catalyzed cross-coupling reactions enable C–H bond activation for further derivatization.

Materials Science Applications

  • Luminescent Materials: The nitro group enhances π-conjugation, making it useful in organic light-emitting diodes (OLEDs).
  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Mn, Cu) for catalytic applications.

Pharmacological Relevance

While excluded from safety discussions per requirements, its derivatives exhibit:

  • Anticancer Potential: Pyrazolone- and hydrazone-functionalized analogs show selective cytotoxicity against HCT116 and MCF7 cell lines.
  • Antimalarial Scaffolds: Structural similarity to chloroquine derivatives enables exploration in antiparasitic drug design.

Table 1: Physicochemical Properties of 2-Nitrobenzo[f]quinoline

PropertyValueSource
Molecular FormulaC₁₃H₈N₂O₂
Molecular Weight224.21 g/mol
Melting PointNot reported (decomposes >250°C)
Boiling Point422.6°C at 760 mmHg
Density1.377 g/cm³
Refractive Index1.754
SolubilityInsoluble in water; soluble in DMSO, DMF

The systematic nomenclature of 2-nitrobenzo[f]quinoline follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems [1]. The compound name is constructed from the parent benzoquinoline framework with positional specification of the nitro substituent. The parent structure, benzo[f]quinoline, represents a tricyclic aromatic system where a benzene ring is fused to the quinoline nucleus at the f-position [2]. Quinoline itself is a retained name preferred over systematic alternatives such as 1-benzopyridine or benzo[b]pyridine [1].

The complete IUPAC name "2-nitrobenzo[f]quinoline" indicates the presence of a nitro group (-NO₂) at position 2 of the benzoquinoline system [3]. The Chemical Abstracts Service registry number 91804-76-1 serves as the unique identifier for this specific compound [3]. The systematic approach to naming reflects the electron-withdrawing nature of the nitro substituent and its influence on the electronic properties of the aromatic system.

Molecular Formula and Weight Analysis

The molecular formula of 2-nitrobenzo[f]quinoline is C₁₃H₈N₂O₂, which indicates the presence of thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The precise molecular weight calculation yields 224.219 grams per mole, determined from standard atomic weights: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) [4] [5].

This molecular composition reflects the structural complexity of the tricyclic system with the nitro functional group contributing significantly to the overall molecular mass. The nitrogen content includes both the quinoline nitrogen atom within the heterocyclic ring and the nitro group nitrogen, while the oxygen atoms are exclusively associated with the nitro substituent. The relatively high carbon-to-hydrogen ratio indicates the aromatic character of the compound, consistent with its polycyclic structure.

X-ray Crystallographic Studies

Crystallographic investigations of related nitroquinoline compounds provide valuable insights into the structural characteristics of 2-nitrobenzo[f]quinoline [6] [7] [8]. Studies on similar nitro-substituted quinoline derivatives reveal that these compounds typically adopt planar conformations with the nitro group showing varying degrees of coplanarity with the aromatic ring system [6].

Crystal structure analyses of compounds such as 3-chloro-2-nitrobenzoic acid complexes with nitroquinoline derivatives demonstrate characteristic hydrogen bonding patterns and π-π stacking interactions [6] [8]. The centroid-to-centroid distances for π-π interactions typically range from 3.49 to 3.77 Angstroms, indicating significant intermolecular aromatic interactions [6]. The nitro group orientation relative to the quinoline plane shows dihedral angles that can vary depending on crystal packing effects and intermolecular interactions.

The crystallographic data for related compounds indicate monoclinic and orthorhombic space groups are common for nitroquinoline derivatives [6] [7]. The planar nature of the benzoquinoline system facilitates efficient crystal packing through aromatic stacking interactions, while the nitro group can participate in various weak intermolecular contacts including C-H···O hydrogen bonds [6] [8].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-nitrobenzo[f]quinoline exhibits characteristic aromatic proton signals in the 6-8 parts per million range [9] [10]. The nitro group exerts a significant deshielding effect on neighboring protons, particularly those in meta positions, resulting in downfield chemical shifts [9]. The quinoline ring system shows distinctive coupling patterns that can be analyzed using advanced techniques such as Internuclear Double Resonance to determine both magnitude and sign of coupling constants [10].

¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals typically appearing between 130-150 parts per million [9]. The nitro-substituted carbon experiences significant deshielding due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shift values [9]. The electron-withdrawing effect of the nitro substituent influences the chemical shifts of carbons throughout the aromatic system, with ortho and para positions showing particularly pronounced effects.

Infrared Spectroscopy

The infrared spectrum of 2-nitrobenzo[f]quinoline displays characteristic absorption bands that provide definitive structural information [11] [12]. The nitro group exhibits strong, distinctive absorption bands with asymmetric stretching typically occurring around 1550 centimeters⁻¹ and symmetric stretching near 1350 centimeters⁻¹ [12]. These nitro stretching frequencies are diagnostic for the presence and orientation of the nitro functional group.

Aromatic carbon-carbon stretching vibrations appear in the region between 1600-1400 centimeters⁻¹, while aromatic carbon-hydrogen stretching occurs around 3000 centimeters⁻¹ [11] [13]. The fingerprint region (1200-600 centimeters⁻¹) provides unique spectral characteristics specific to the benzoquinoline framework [14]. The out-of-plane bending vibrations of aromatic hydrogen atoms contribute to the spectral complexity in the lower frequency regions.

Mass Spectrometry

Mass spectrometric analysis of 2-nitrobenzo[f]quinoline reveals a molecular ion peak at mass-to-charge ratio 224, corresponding to the calculated molecular weight [15]. Characteristic fragmentation patterns include the loss of the nitro group (46 mass units) and subsequent rearrangement processes typical of aromatic nitrogen heterocycles [15].

XLogP3

3.2

Other CAS

91804-76-1

Wikipedia

2-nitrobenzo[f]quinoline

Dates

Modify: 2023-07-22

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